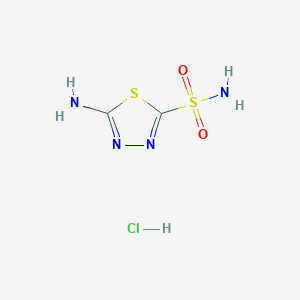
1,2-Difluorobenzene
Vue d'ensemble
Description
1,2-Difluorobenzene undergoes defluorination under very mild conditions by H2 in the presence of NaOAc over rhodium pyridylphosphine and bipyridyl complexes tethered on a silica-supported palladium catalyst.
This compound is a difluorobenzene carrying fluoro groups at positions 1 and 2. It has a role as an anaesthetic.
Mécanisme D'action
Target of Action
1,2-Difluorobenzene, also known as DFB, is primarily used as a solvent in the electrochemical studies of transition metal complexes . It is relatively chemically inert and weakly coordinating .
Mode of Action
This compound interacts with its targets, the transition metal complexes, by acting as a solvent. It has an exceptionally high dielectric constant (ε 0 = 13.8 at 300 K), making it a suitable solvent for cationic and/or highly electrophilic organometallic complexes .
Biochemical Pathways
It is known to be a weaker base than benzene , which may influence its interactions with biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its high dielectric constant suggests that it may perform differently under varying temperature conditions . .
Analyse Biochimique
Biochemical Properties
It is known to be a weaker base than benzene . It has been used as a solvent for the electrochemical analysis of transition metal complexes
Cellular Effects
It is known to have anaesthetic properties
Molecular Mechanism
It is known to be a weakly coordinating for metal complexes, in contrast to acetonitrile, DMSO, and DMF
Temporal Effects in Laboratory Settings
It is known to be relatively chemically inert , suggesting that it may have good stability
Propriétés
IUPAC Name |
1,2-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2/c7-5-3-1-2-4-6(5)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYDNIKZWGIXJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075390 | |
| Record name | Benzene, 1,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline] | |
| Record name | 1,2-Difluorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7901 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
367-11-3 | |
| Record name | 1,2-Difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Difluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIFLUOROBENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIFLUOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW7QGMW29C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2-difluorobenzene?
A: The molecular formula of this compound is C6H4F2, and its molecular weight is 114.09 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A: Researchers frequently utilize Fourier Transform Microwave (FTMW) spectroscopy [, ], Nuclear Magnetic Resonance (NMR) spectroscopy [, ], Infrared (IR) spectroscopy [], and Raman spectroscopy [] to characterize this compound.
Q3: How does this compound perform as a solvent in electrochemical studies?
A: this compound is considered a useful solvent for electrochemical studies due to its non-coordinating nature and relative chemical inertness. It exhibits a wide accessible potential range, from +2.0 V to -2.2 V vs. SCE, allowing for the generation and stabilization of reactive intermediates. []
Q4: Can this compound be used as a solvent for highly reactive species like silylium cations?
A: While this compound is often considered inert, it can be displaced by stronger Lewis bases. Silylium cations, being highly reactive, readily bind to Lewis bases present even in trace amounts within this compound, leading to the formation of cationic Lewis acid-base complexes. [, ]
Q5: How does the addition of this compound affect the properties of ionic liquid electrolytes in lithium metal batteries?
A: When used as a diluent in ionic liquid electrolytes for lithium metal batteries, this compound, due to its low LUMO level, weak binding affinity for lithium ions, and high fluorine-donating power, facilitates a "high-concentration effect" at relatively low salt concentrations. It also contributes to the formation of a LiF-rich solid electrolyte interphase (SEI), enhancing battery performance. [, ]
Q6: What role does this compound play in the hydrodefluorination of fluorobenzene?
A: this compound, along with fluorobenzene, can be hydrodefluorinated under mild conditions using a heterogeneous catalyst system containing rhodium complexes tethered on a silica-supported palladium catalyst. []
Q7: How is this compound used in the synthesis of multifluorotolane liquid crystals?
A: this compound serves as a starting material in the multi-step synthesis of 2,3,2',3'-tetrafluorotolanes, a class of liquid crystals exhibiting large optical anisotropy and negative dielectric anisotropy. These materials are sought after for their potential applications in improving the response time and driving voltage of liquid crystal displays (LCDs). []
Q8: How does the degree and position of fluorine substitution on benzene affect its binding affinity to transition metal centers?
A: Increasing the number of fluorine substituents on benzene generally weakens its binding affinity to transition metal centers due to reduced π-electron donation. [] The position of fluorine substitution also plays a role in determining the binding mode and strength. []
Q9: How does the fluorination of benzene affect its reactivity in cytochrome P-450 catalyzed hydroxylation?
A: The regioselectivity of cytochrome P-450 catalyzed hydroxylation of fluorobenzenes can be predicted based on the frontier orbital characteristics of the substrate. [] The specific position of fluorine atoms influences the site of initial electrophilic attack by the enzyme. []
Q10: What analytical techniques are used to determine the concentration of this compound in environmental samples?
A: Gas chromatography coupled with electron capture detection (GC/ECD) is a sensitive method for quantifying this compound in environmental air samples. [] Activated charcoal tubes are often used for sample collection, and carbon disulfide is a common desorption solvent. []
Q11: How is the integral transform method used in the spectral analysis of this compound?
A: The integral transform method, a fast algorithm for spectral analysis, has been successfully applied to analyze the complex high-resolution NMR spectra of this compound, particularly its AA'BB'XX' spin system. []
Q12: What happens to this compound in the environment?
A: While specific degradation pathways for this compound may vary depending on environmental conditions, research has focused on its interaction with metal oxides like ZnO. [] These interactions can lead to the formation of environmentally persistent free radicals (EPFRs) which have significantly longer lifetimes than typical free radicals and may pose environmental risks. []
Q13: Are there alternative solvents to this compound for specific applications?
A: The suitability of alternative solvents depends heavily on the specific application. For instance, while this compound is a common solvent in organometallic chemistry, other weakly coordinating solvents like tetrahydrofuran (THF) [, , ] or dichloromethane [, ] may be suitable alternatives depending on the reaction conditions and desired outcomes. Researchers should carefully consider the properties of each solvent and their potential impact on the reaction or process of interest.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B135437.png)













